molecular formula C11H12FNO2 B6269067 rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1284354-95-5

rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6269067
CAS No.: 1284354-95-5
M. Wt: 209.2
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Description

rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and pyrrolidine.

    Key Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods:

    Batch Processing: In industrial settings, the compound can be synthesized using batch processing techniques, where each step is carried out sequentially in large reactors.

    Continuous Flow Synthesis: Alternatively, continuous flow synthesis can be employed for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the fluorophenyl group or the carboxylic acid group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Reduced forms of the fluorophenyl group or carboxylic acid group.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Enzyme Inhibition Studies: It is used in studies to investigate its potential as an enzyme inhibitor.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid

Uniqueness:

  • The presence of the fluorine atom in rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

CAS No.

1284354-95-5

Molecular Formula

C11H12FNO2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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